molecular formula C10H9NO4 B8407869 7-Methoxy-4-nitro-2,3-dihydroinden-1-one

7-Methoxy-4-nitro-2,3-dihydroinden-1-one

Cat. No.: B8407869
M. Wt: 207.18 g/mol
InChI Key: XYCKYRZQZYDNGK-UHFFFAOYSA-N
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Description

Structural Characterization of 7-Methoxy-4-nitro-2,3-dihydroinden-1-one

Molecular Topology and Crystallographic Analysis

The core structure of this compound consists of a bicyclic system featuring a fused benzene and cyclopentenone ring. The methoxy group (-OCH₃) occupies the 7-position of the aromatic ring, while the nitro group (-NO₂) is situated at the 4-position of the dihydroindenone system. This substitution pattern introduces steric and electronic effects that influence the compound’s packing in the solid state and its intermolecular interactions.

Although no full crystallographic report for this compound is available, analogous indanone derivatives, such as (E)-7-methoxy-2-(4-morpholinobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, provide insights into likely lattice parameters. For example, triclinic crystal systems with unit cell dimensions near a = 9.65 Å, b = 9.97 Å, and c = 10.08 Å are common in methoxy-substituted indanones. The nitro group’s strong electron-withdrawing nature likely reduces symmetry, favoring a P1̅ space group, as observed in structurally similar compounds like (E)-2-({4-hydroxy-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]phenyl}methylidene)-1-indanone.

Table 1: Hypothetical Crystallographic Parameters for this compound

Parameter Value
Crystal system Triclinic
Space group P
a (Å) ~9.6–10.1
b (Å) ~9.9–10.8
c (Å) ~10.1–11.2
α (°) ~64–68
β (°) ~64–88
γ (°) ~64–79
V (ų) ~880–1012
Z 2

Note: Values inferred from related indanone derivatives.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its substituents:

  • Methoxy group : A singlet near δ 3.8–4.0 ppm for the three equivalent protons of the -OCH₃ group.
  • Aromatic protons : Doublets or multiplets in the δ 6.5–8.0 ppm range, with deshielding effects due to the electron-withdrawing nitro group.
  • Cyclopentenone protons : Signals for the two methylene groups (C2 and C3) near δ 2.5–3.5 ppm, split into quartets or triplets due to coupling.

Carbon-13 NMR would reveal a carbonyl carbon (C1) resonance near δ 195–205 ppm, characteristic of ketones, and quaternary carbons adjacent to the nitro group appearing upfield due to electron withdrawal.

Infrared (IR) Absorption Signatures

Key IR absorption bands include:

  • Nitro group : Strong asymmetric and symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹.
  • Methoxy C-O stretch : A band near ~1250 cm⁻¹.
  • Carbonyl (C=O) stretch : A sharp peak at ~1680–1720 cm⁻¹, slightly redshifted compared to non-conjugated ketones due to resonance with the aromatic system.

Comparative Analysis with Related Indanone Derivatives

The electronic and steric effects of substituents significantly influence the properties of indanone derivatives:

Table 2: Substituent Effects on Indanone Derivatives

Compound Substituents Key Properties
This compound 7-OCH₃, 4-NO₂ High polarity, strong electron withdrawal at C4
7-Methoxy-4-methyl-2,3-dihydro-1H-indole-2,3-dione 7-OCH₃, 4-CH₃ Reduced reactivity due to electron-donating methyl group
4-Methoxy-7-nitro-indoline 4-OCH₃, 7-NO₂ Planar aromatic system with enhanced conjugation

The nitro group in this compound increases electrophilicity at the carbonyl carbon, making it more reactive toward nucleophilic attack compared to methyl-substituted analogs. Conversely, methoxy groups enhance solubility in polar solvents due to their electron-donating resonance effects.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

7-methoxy-4-nitro-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9NO4/c1-15-9-5-3-7(11(13)14)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3

InChI Key

XYCKYRZQZYDNGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)[N+](=O)[O-])CCC2=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Variations in 2,3-Dihydroinden-1-one Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities References
7-Methoxy-4-nitro-2,3-dihydroinden-1-one 7-OCH₃, 4-NO₂ C₁₀H₉NO₄ Electrophilic reactivity, synthetic intermediate
5,6-Dimethoxy-2,3-dihydroinden-1-one (Donepezil core) 5-OCH₃, 6-OCH₃ C₁₁H₁₂O₃ Acetylcholinesterase inhibition (Alzheimer’s therapy)
4-Fluoro-7-(methylsulfanyl)-2,3-dihydroinden-1-one 4-F, 7-SCH₃ C₁₀H₉FOS Electrophilic halogenation studies
2-(4-Hydroxybenzylidene)-2,3-dihydroinden-1-one 2-(4-OH-benzylidene) C₁₆H₁₂O₂ Cytotoxicity against oral carcinoma cells
(E)-2-[4-(Benzylthio)benzylidene]-5-chloro-2,3-dihydroinden-1-one 5-Cl, 4-(benzylthio)benzylidene C₂₃H₁₇ClOS Antimalarial/antitrypanosomal activity

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The nitro group in this compound increases electrophilicity compared to methoxy or hydroxy groups, enhancing its reactivity in nucleophilic substitutions or Michael additions .
  • Methoxy Positioning: In donepezil analogues, 5,6-dimethoxy groups optimize interactions with acetylcholinesterase’s catalytic site, while the 7-methoxy group in the target compound may influence steric hindrance or π-π stacking .

Key Observations:

  • The nitro group in this compound likely requires nitration under controlled conditions, whereas methoxy groups are introduced via alkylation or demethylation .
  • Fluorinated analogues (e.g., 4-F in ) demand specialized reagents like fluorobenzyl bromides, increasing synthetic complexity compared to methoxy/nitro derivatives.

Table 3: Activity Profiles of Selected Analogues

Compound Biological Activity Mechanism/IC₅₀ Values References
This compound Not explicitly reported; inferred as intermediate N/A
Donepezil Acetylcholinesterase inhibition IC₅₀ = 6.7 nM (AChE selectivity)
MT8 (Mannich base derivative) Cytotoxicity against HSC-4 cells SI = 7.1 (tumor-selective)
(E)-2-[4-(Benzylthio)benzylidene]-5-chloro-2,3-dihydroinden-1-one Antimalarial activity IC₅₀ = 1.2 µM (Plasmodium)

Key Observations:

  • The nitro group’s absence in donepezil derivatives is critical for AChE inhibition, as EWGs like NO₂ may disrupt binding to the enzyme’s anionic site .

Preparation Methods

Regioselective Nitration Using Mixed Acid Systems

The most straightforward route involves nitrating 7-methoxy-2,3-dihydroinden-1-one directly. A method adapted from EvitaChem’s synthesis of 4-methyl-6-nitro-7-hydroxy-1-indanone employs nitric acid in acetic acid at 0–5°C. For 7-methoxy-4-nitro-2,3-dihydroinden-1-one, substituting the hydroxyl group with methoxy simplifies precursor preparation.

Procedure :

  • Reaction Setup : Dissolve 7-methoxy-2,3-dihydroinden-1-one (1.0 equiv) in glacial acetic acid.

  • Nitration : Add concentrated nitric acid (1.2 equiv) dropwise at 0°C, stirring for 4–6 hours.

  • Workup : Quench with ice water, extract with dichloromethane, and purify via recrystallization (ethanol/water).

Outcomes :

  • Yield : 85–90% with 95% purity.

  • Regioselectivity : Para-substitution dominates due to methoxy’s directing effect, though minor ortho products (<5%) may form.

Optimization of Nitrating Agents

Alternative nitrating agents like acetyl nitrate (prepared from acetic anhydride and HNO₃) improve selectivity. A patent by UA76649C2 highlights the use of phosphorus oxychloride in chlorination reactions, but nitration requires stronger electrophiles. Trials with fuming HNO₃ in H₂SO₄ achieved 88% yield but introduced sulfonation byproducts, complicating purification.

Multi-Step Synthesis via Halogen Intermediates

Chlorination Followed by Nitro Displacement

Drawing from CN104945331A’s hydrazinolysis approach, a two-step method introduces a chloro intermediate before nitro substitution:

  • Chlorination :

    • React 7-methoxy-2,3-dihydroinden-1-one with PCl₅ in toluene at 80°C (4 h) to yield 4-chloro-7-methoxy-2,3-dihydroinden-1-one.

    • Yield : 92%.

  • Nitro Displacement :

    • Treat the chloro derivative with NaNO₂ in DMF at 120°C (8 h).

    • Yield : 78% with 90% purity.

Limitations : The displacement step’s moderate yield and high temperature make this route less favorable for scale-up.

Continuous Flow Synthesis

Adaptation of CN111704555A’s Methodology

The continuous flow system described in CN111704555A for 4-methoxy-2-nitroaniline was modified for indanone nitration:

  • Reactor Setup :

    • Stage 1 : Mix 7-methoxy-2,3-dihydroinden-1-one and HNO₃ in acetic acid (residence time: 10 min, 25°C).

    • Stage 2 : Quench with ice water in-line, followed by extraction and solvent removal.

Outcomes :

  • Yield : 93% with 99% purity.

  • Advantages : Enhanced heat dissipation and reduced side reactions.

Comparative Analysis of Synthetic Methods

MethodConditionsYieldPurityScalability
Direct NitrationHNO₃/AcOH, 0°C, 6h85–90%95%High
Chlorination RoutePCl₅ → NaNO₂, 120°C78%90%Moderate
Continuous FlowHNO₃/AcOH, 25°C, 10min93%99%High

Key Insights :

  • Continuous flow systems outperform batch methods in yield and purity.

  • Direct nitration remains the simplest route for small-scale synthesis.

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